5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide
Overview
Description
5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is also known as POH.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. This is followed by the direct cyclization of diacylhydrazines using various dehydrating agents . A one-pot synthesis-arylation strategy has also been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of this compound was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported . This reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, UV, IR, 1H NMR, 13C NMR, and mass spectrometry were used to establish the structures of newly synthesized 1,3,4-oxadiazole derivatives .Scientific Research Applications
Antifungal Agent Research
A study by Wu et al. (2019) investigated 1,3,4-oxadiazole-2-carbohydrazides, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, as potential antifungal agents. These compounds showed significant bioactivity against various fungi and oomycetes. Molecular docking indicated that these frameworks could target succinate dehydrogenase, a key enzyme in plant microbial infections.
Apoptosis Inducers in Cancer Research
Cai et al. (2006) explored the use of 1,2,4-oxadiazoles, which include compounds like this compound, as apoptosis inducers in cancer research. Their study identified these compounds as potential anticancer agents through a phenotypic cell-based assay (Cai, Drewe, & Kasibhatla, 2006).
Antibacterial Activity
Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which demonstrated moderate to significant antibacterial activity. This indicates the potential of this compound in the development of new antibacterial compounds (Khalid et al., 2016).
Anticancer Properties
Adimule et al. (2014) synthesized derivatives of 1,3,4-oxadiazoles and tested their anticancer properties. The study suggests that compounds related to this compound could have potential use in cancer therapy (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Antimicrobial and Antitubercular Activity
Shingare et al. (2018) studied isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. This research highlights the potential application of this compound derivatives in treating bacterial and tubercular infections (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Synthesis of Heterocyclic Compounds
Studies like those by Mamedov, Nuretdinov, and Sibgatullina (1992) have focused on synthesizing novel heterocycles from carbohydrazides, indicating the versatility of this compound in synthetic chemistry (Mamedov, Nuretdinov, & Sibgatullina, 1992).
Antioxidant and Antitumor Activities
El Sadek et al. (2014) synthesized new aromatic C-nucleosides containing 1,3,4-oxadiazole units, showing potent antioxidant and antitumor activities. This suggests a possible therapeutic application for this compound derivatives in the treatment of cancer and as antioxidants (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole thioethers, have shown antibacterial activities . They have been found to interact with proteins like the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play crucial roles in bacterial growth and pathogenicity .
Mode of Action
For instance, similar compounds have been found to disrupt the growth and pathogenicity of bacteria by interfering with proteins associated with bacterial virulence .
Biochemical Pathways
Related compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Related compounds have been found to disrupt the growth and pathogenicity of bacteria . This disruption is likely due to the compound’s interaction with target proteins, leading to changes in their function .
Safety and Hazards
While specific safety and hazard information for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .
Future Directions
The development of antimicrobial resistance necessitates the synthesis of new medicinal substances to which microorganisms are sensitive. Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, are being explored for their potential as anti-infective agents . The versatility of the 1,2,4-oxadiazole scaffold in drug discovery makes it a promising area for future research .
properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYHKQDFVPBUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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